Boron silver oxide hydrate

Beschreibung

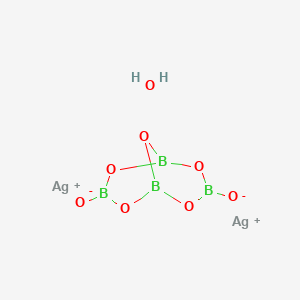

Boron silver oxide hydrate, systematically named Silver(I) Tetraborate Hydrate (Ag₂B₄O₇·xH₂O), is a coordination compound comprising silver cations (Ag⁺), tetraborate anions (B₄O₇²⁻), and water molecules. It is synonymously termed Disilver tetraborate hydrate or Silver tetraborate decahydrate depending on hydration state . The compound’s structure features a bicyclo[3.3.1]tetraboroxane framework, where silver ions coordinate with oxygen atoms from the borate lattice and water molecules.

Eigenschaften

IUPAC Name |

disilver;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.B4O7.H2O/c;;5-1-7-3-9-2(6)10-4(8-1)11-3;/h;;;1H2/q2*+1;-2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUPJYLBZCVLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].O.[Ag+].[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2B4H2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boron silver oxide hydrate typically involves the reaction of silver salts with borate compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The specific reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the dissolution of silver salts in water, followed by the addition of borate compounds. The mixture is then subjected to controlled heating and stirring to facilitate the formation of the desired product. The final product is obtained through filtration, washing, and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions

Boron silver oxide hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form lower oxidation state products.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silver compounds, while reduction reactions may produce lower oxidation state silver compounds.

Wissenschaftliche Forschungsanwendungen

Boron silver oxide hydrate has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other complex compounds.

Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.

Industry: It is used in the production of advanced materials, including ceramics and glass, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Boron silver oxide hydrate involves its interaction with various molecular targets. The compound can form complexes with metal ions and other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action include coordination chemistry and redox reactions, which play a crucial role in its applications in catalysis and material science.

Vergleich Mit ähnlichen Verbindungen

Sodium Tetraborate Pentahydrate (Na₂B₄O₇·5H₂O)

- Structural Similarities : Both compounds share a tetraborate anion (B₄O₇²⁻) and hydrated structure. The borate framework enables similar reactivity in crosslinking or ion-exchange processes.

- Key Differences: Cationic Species: Sodium tetraborate uses Na⁺, a monovalent alkali metal, whereas boron silver oxide hydrate employs Ag⁺, a transition metal with higher redox activity. Applications: Sodium tetraborate (commonly called Borax) is widely used in detergents, glassmaking, and as a flux in metallurgy, while boron silver oxide hydrate’s applications are niche, likely tied to silver’s antimicrobial properties . Safety: Sodium tetraborate requires nitrile gloves and eye protection due to mild irritancy , whereas silver compounds often demand corrosion-resistant handling gear due to their reactivity with metals .

Silver Sulfate (Ag₂SO₄)

- Functional Similarities : Both contain Ag⁺ ions, enabling roles in oxidation-reduction reactions and antibacterial applications.

- Key Differences: Anionic Composition: Silver sulfate employs sulfate (SO₄²⁻), a non-boron oxyanion, limiting its utility in boron-dependent processes (e.g., ceramic glazes). Applications: Silver sulfate is standardized for chemical oxygen demand (COD) analysis in environmental testing , whereas boron silver oxide hydrate may see use in advanced materials. Hazards: Silver sulfate is corrosive to metals and requires BC-powder or CO₂ extinguishers ; boron silver oxide hydrate’s hazards are less documented but likely include borate-related respiratory risks .

Data Tables

Table 1: Structural and Chemical Properties

| Compound | Chemical Formula | Cation | Anion/Coordination Core | Hydration State |

|---|---|---|---|---|

| Boron Silver Oxide Hydrate | Ag₂B₄O₇·xH₂O | Ag⁺ | B₄O₇²⁻ | Variable (x) |

| Sodium Tetraborate Pentahydrate | Na₂B₄O₇·5H₂O | Na⁺ | B₄O₇²⁻ | 5 H₂O |

| Silver Sulfate | Ag₂SO₄ | Ag⁺ | SO₄²⁻ | Anhydrous |

Research Findings and Industrial Relevance

- Antimicrobial Potential: Silver’s biocidal properties suggest boron silver oxide hydrate could be engineered for self-cleaning surfaces or medical devices, akin to TiO₂/SiO₂ nanoparticles in construction materials .

- Material Science : The tetraborate lattice may enhance thermal stability in ceramics, similar to sodium tetraborate’s role in glassmaking .

- Safety Gaps : While boron oxide safety protocols (e.g., Tyvek® coveralls, SCBA respirators ) provide a baseline, boron silver oxide hydrate’s unique risks (e.g., Ag⁺ leaching) require further study.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.